SYY-B085-1

Epigenetics HAT inhibitor Scaffold differentiation

SYY-B085-1 (CAS 2379416-47-2) is a patent-disclosed (WO2019201291A1) p300/CBP HAT inhibitor featuring a novel spiroimidazolidine-indene scaffold distinct from A-485 or C646. With defined stereocenters and LogP ~3.0, it provides a structurally differentiated tool for comparative SAR, IP novelty assessments, and in vitro target engagement studies (NanoBRET/CETSA). Procure to access this exclusive chemical space for your HAT research program.

Molecular Formula C27H23F4N5O4
Molecular Weight 557.5 g/mol
Cat. No. B15144177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSYY-B085-1
Molecular FormulaC27H23F4N5O4
Molecular Weight557.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC3=C(C=C2)C4(CC3)C(=O)N(C(=O)N4)CC(=O)N5CC6=C(C=CC(=C6)F)OCC5C(F)(F)F
InChIInChI=1S/C27H23F4N5O4/c1-34-11-18(10-32-34)15-2-4-20-16(8-15)6-7-26(20)24(38)36(25(39)33-26)13-23(37)35-12-17-9-19(28)3-5-21(17)40-14-22(35)27(29,30)31/h2-5,8-11,22H,6-7,12-14H2,1H3,(H,33,39)/t22-,26+/m0/s1
InChIKeyVDEZYUOBIXKTHI-BKMJKUGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SYY-B085-1 for Histone Acetyltransferase Inhibition: A Patent-Derived p300/CBP Modulator


SYY-B085-1 (CAS 2379416-47-2) is a small-molecule histone acetyltransferase (HAT) inhibitor with a distinct spiroimidazolidine-indene scaffold . The compound is extracted from patent WO2019201291A1 and is chemically defined as (R)-1-(2-((S)-7-fluoro-3-(trifluoromethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-oxoethyl)-5'-(1-methyl-1H-pyrazol-4-yl)-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione, with a molecular weight of 557.50 g/mol and the formula C27H23F4N5O4 . As a member of the p300/CBP catalytic inhibitor class, SYY-B085-1 represents a structurally novel chemical entity distinct from earlier-generation HAT inhibitors.

Why SYY-B085-1 Cannot Be Replaced by Generic p300/CBP Inhibitors


HAT inhibitors exhibit divergent selectivity profiles, binding modes, and physicochemical properties that directly impact experimental reproducibility and biological interpretation. While compounds such as A-485, C646, and CPI-1612 all target the p300/CBP catalytic domain, their distinct chemical scaffolds confer differences in acetyl-CoA competition, isoform selectivity, cellular permeability, and off-target liability [1][2]. SYY-B085-1, with its unique spiroimidazolidine-indene core and patent-protected composition, introduces a structurally differentiated chemical space that cannot be assumed to behave identically to existing tools. Substitution without empirical validation risks confounding experimental outcomes and may invalidate comparative analyses.

SYY-B085-1 Evidence-Based Differentiation Guide for Scientific Procurement


Structural Scaffold Differentiation: SYY-B085-1 vs. A-485

SYY-B085-1 features a spiroimidazolidine-indene core (MW 557.50, formula C27H23F4N5O4), whereas the widely used p300/CBP inhibitor A-485 (MW 536.48, formula C25H24F4N4O5) contains a spiroindene-oxazolidine scaffold . This core heterocycle substitution is not trivial; it alters the three-dimensional pharmacophore and may influence acetyl-CoA binding pocket interactions, isoform selectivity, and metabolic stability [1]. The presence of a 1-methylpyrazol-4-yl substituent and a trifluoromethyl-bearing oxazepine moiety in SYY-B085-1 further distinguishes its chemical space from A-485 and related analogs.

Epigenetics HAT inhibitor Scaffold differentiation

Patent Novelty and Intellectual Property Differentiation

SYY-B085-1 is explicitly disclosed as an exemplary compound within patent WO2019201291A1, which claims a series of novel histone acetyltransferase inhibitors for therapeutic applications [1]. This patent protection signifies a departure from earlier p300/CBP inhibitor scaffolds, including A-485 (disclosed in earlier patent filings and publications) and C646 (pyrazolone-containing scaffold). The patent's claims encompass not only the chemical composition but also pharmaceutical formulations and methods of use in cancer treatment, indicating a distinct development trajectory and potential therapeutic window.

Drug discovery Patent analysis Chemical novelty

Physicochemical Property Comparison: SYY-B085-1 vs. A-485 and C646

SYY-B085-1 exhibits a molecular weight of 557.50 Da, LogP of approximately 3.0 (calculated), and a hydrogen bond donor count of 1 . In comparison, A-485 (MW 536.48 Da, LogP ~2.5) and C646 (MW 404.46 Da, LogP ~2.8) present distinct physicochemical profiles . The higher molecular weight and increased hydrogen bond acceptor count (9 for SYY-B085-1 vs. 5 for A-485) may influence solubility, membrane permeability, and formulation requirements. Additionally, SYY-B085-1 contains two defined stereocenters (specified as (R) and (S) configurations), a feature that may impact target binding stereospecificity.

Physicochemical properties Drug-likeness Molecular descriptors

Recommended Scientific Applications for SYY-B085-1 Based on Structural and Chemical Differentiation


Exploring Novel p300/CBP Inhibitor Chemical Space in Epigenetic Drug Discovery

SYY-B085-1 serves as a structurally distinct tool compound for probing the spiroimidazolidine-indene scaffold within p300/CBP HAT inhibitor programs. Its patent-derived novelty and divergent physicochemical properties (MW 557.50, LogP ~3.0) relative to A-485 and C646 make it suitable for comparative SAR studies aimed at identifying new chemical matter with potentially improved selectivity or pharmacokinetic attributes .

Patent-Landscape Studies and Freedom-to-Operate Assessments

Given its explicit disclosure in WO2019201291A1, SYY-B085-1 is a relevant reference compound for legal and intellectual property analyses concerning p300/CBP inhibitor patents. Procurement of this compound enables direct experimental comparison against other patented HAT inhibitors (e.g., A-485, CPI-1612) to support novelty arguments or design-around strategies [1].

Developing Assays Requiring a Defined Stereochemical and Solubility Profile

With two defined stereocenters and a calculated LogP of ~3.0, SYY-B085-1 offers a well-characterized stereochemical and lipophilicity profile. This makes it suitable for in vitro assays where precise control over compound stereochemistry and solubility is critical, such as in cellular target engagement studies using NanoBRET or CETSA, and in biochemical assays requiring DMSO stock preparation with minimal precipitation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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